

"Quercetin 7-O-rhamnoside" DPPH assay protocol for antioxidant capacity

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Compound of Interest

Compound Name: Quercetin 7-O-rhamnoside

Cat. No.: B192653

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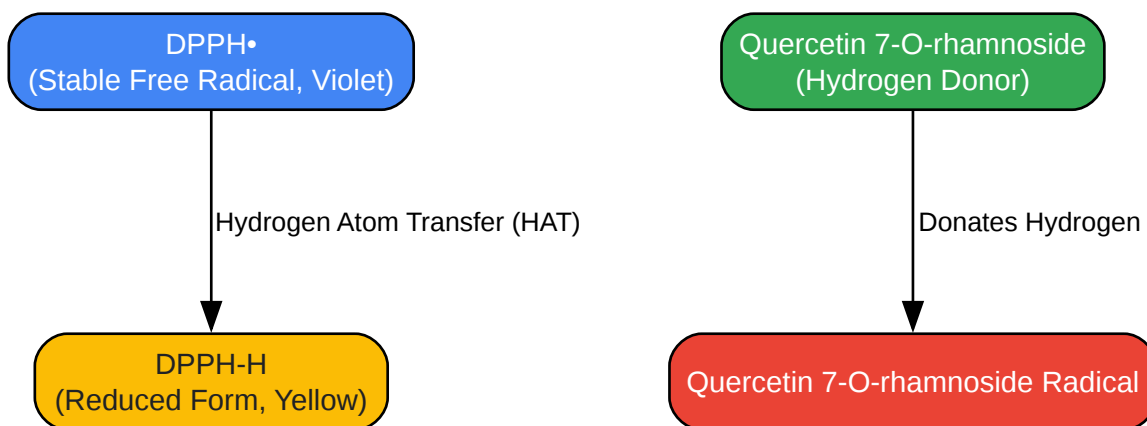
Application Notes: DPPH Assay for Quercetin 7-O-rhamnoside

Introduction

Quercetin 7-O-rhamnoside (Q7R), a flavonoid glycoside found in various plants, is studied for its potential health benefits, including its antioxidant properties.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method to evaluate the antioxidant capacity of compounds like Q7R.[2][3][4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[5] This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which is measured by a decrease in absorbance at approximately 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Mechanism of Action

The reaction between DPPH and an antioxidant like **Quercetin 7-O-rhamnoside** primarily occurs through a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism. The antioxidant donates a hydrogen atom to the DPPH radical, converting it to its reduced form, DPPH-H. This process quenches the radical and results in the characteristic loss of the violet color.



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Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.

Experimental Protocol

This protocol is adapted from the method described for assessing the antioxidant activity of **Quercetin 7-O-rhamnoside**.

1. Materials and Reagents

- **Quercetin 7-O-rhamnoside (Q7R)**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Ethanol or Methanol (HPLC or analytical grade)
- Positive Control (e.g., Butylated hydroxytoluene (BHT), Ascorbic Acid, or Trolox)
- 96-well microplates
- Microplate reader capable of measuring absorbance at 515-517 nm
- Pipettes and general laboratory glassware

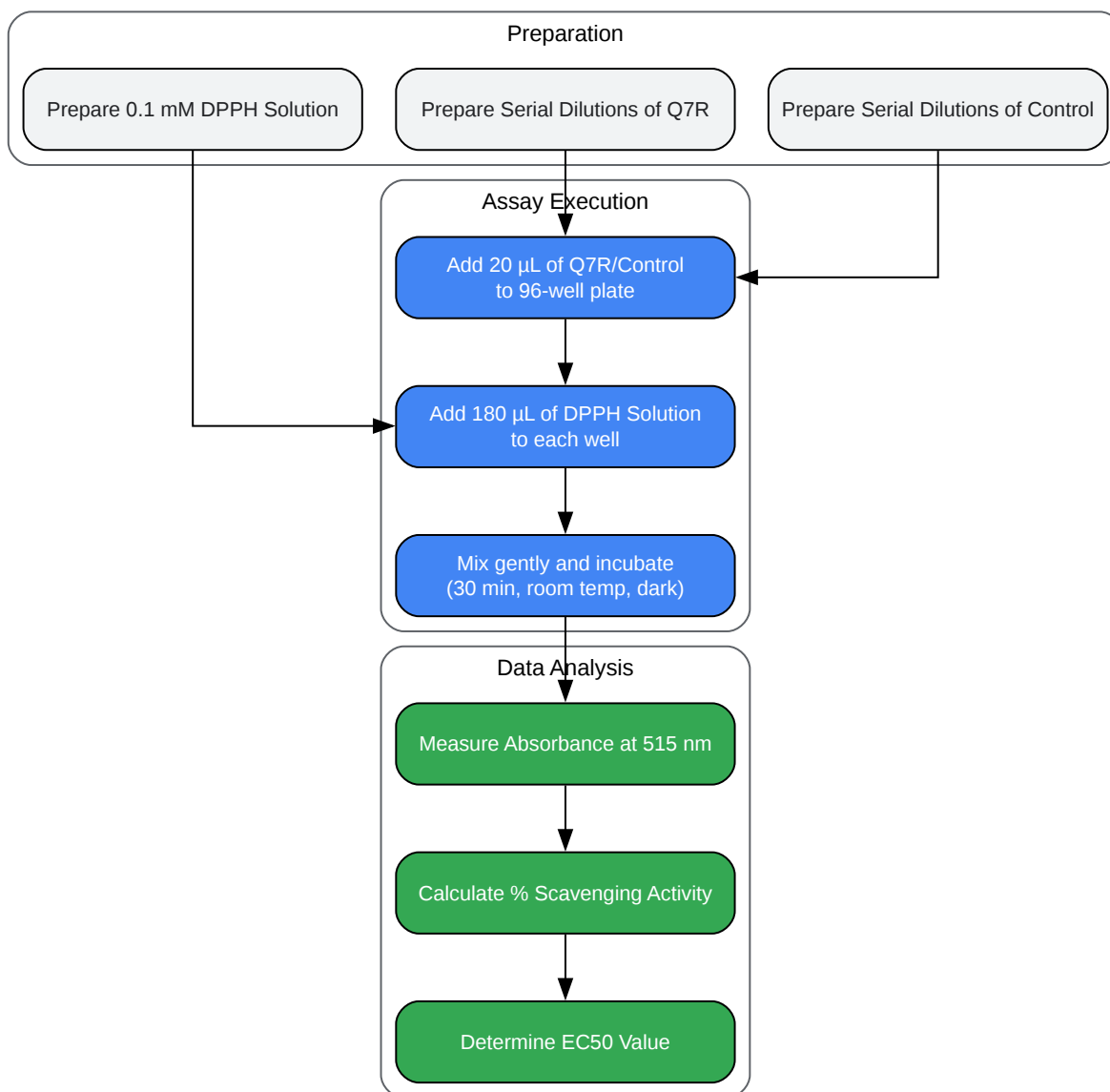
2. Reagent Preparation

- DPPH Stock Solution (e.g., 0.1 mM):

- Dissolve an appropriate amount of DPPH powder (e.g., 19.7 mg) in a solvent like ethanol or methanol to make a final volume of 50 mL.
- The solution should be freshly prepared and stored in a dark bottle or wrapped in aluminum foil at 4°C until use, as DPPH is light-sensitive.
- **Quercetin 7-O-rhamnoside (Q7R) Sample Solutions:**
 - Prepare a stock solution of Q7R in the same solvent used for the DPPH solution.
 - Perform serial dilutions from the stock solution to create a range of concentrations for testing (e.g., 12.5 μ M to 500 μ M).
- **Positive Control Solutions:**
 - Prepare a stock solution and serial dilutions of the chosen positive control (e.g., BHT, 25 μ M to 1000 μ M) in the same manner as the Q7R samples.

3. Assay Procedure

The following workflow outlines the steps for performing the DPPH assay in a 96-well plate format.



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Caption: Experimental workflow for the DPPH antioxidant capacity assay.

- Plate Setup:
 - Sample Wells: Add the Q7R diluted solutions to triplicate wells of a 96-well plate.
 - Positive Control Wells: Add the positive control dilutions to triplicate wells.
 - Blank Wells (Sample Color): Add Q7R solutions and solvent (without DPPH) to measure the sample's own absorbance.
 - Control Wells (DPPH only): Add solvent (without the sample) to triplicate wells. This represents 0% scavenging.
- Reaction: Add the DPPH working solution to all wells except the blank wells.
- Incubation: Mix the contents of the wells gently. Incubate the plate at room temperature in the dark for 30 minutes.
- Measurement: After incubation, measure the absorbance of all wells at 515 nm using a microplate reader.

4. Calculation of Results

The percentage of DPPH radical scavenging activity is calculated using the following formula:

$$\text{DPPH Scavenging Activity (\%)} = [1 - (A_{\text{sample}} - A_{\text{blank}}) / A_{\text{control}}] \times 100$$

Where:

- A_{sample}: Absorbance of the DPPH solution with the Q7R sample.
- A_{blank}: Absorbance of the Q7R sample without the DPPH solution.
- A_{control}: Absorbance of the DPPH solution without the sample.

The EC₅₀ (or IC₅₀) value is the effective concentration of the sample required to scavenge 50% of the DPPH radicals. It is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations and calculating the concentration that yields 50% inhibition.

Data Presentation

The antioxidant capacity of **Quercetin 7-O-rhamnoside** is typically reported as an EC50 or IC50 value and compared with standard antioxidants. Lower values indicate higher antioxidant potency.

Compound	Assay	EC50 / IC50 Value (μM)	Reference
Quercetin 7-O-rhamnoside	DPPH	104.3 ± 1.5	Huang et al., 2018
Quercetin (aglycone form)	DPPH	6.4 - 8.6	Lee et al., 2014
BHT (Positive Control)	DPPH	274.5 ± 2.6	Huang et al., 2018
Ascorbic Acid (Vitamin C)	DPPH	~9.5	Marbaniang et al.

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